molecular formula C21H16ClN3O3S B2490402 (E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide CAS No. 468768-45-8

(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

Cat. No.: B2490402
CAS No.: 468768-45-8
M. Wt: 425.89
InChI Key: MOHXQNZZYOTVAO-OVCLIPMQSA-N
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Description

(E)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Acrylamide derivatives, closely related to the chemical , have been studied for their potential as corrosion inhibitors. Research indicates that these compounds are effective in preventing corrosion of copper in nitric acid solutions, acting as mixed-type inhibitors and following chemical adsorption and Langmuir isotherm (Abu-Rayyan et al., 2022).

Cytotoxic Activity

  • Certain acrylamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. For example, some derivatives exhibited promising cytotoxicity against human lung adenocarcinoma epithelial cell lines and induced apoptotic cell death (Kamal et al., 2014).
  • Other compounds within this chemical class have demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Herbicidal Activity

  • Research has shown that certain 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, similar to the compound , are effective as herbicidal inhibitors of PSII electron transport, displaying herbicidal activities comparable to existing analogues (Wang et al., 2004).

Chemical Synthesis and Characterization

  • Various acrylamide derivatives have been synthesized and characterized using techniques like NMR spectroscopy and single crystal X-ray diffraction, highlighting the diverse potential applications of these compounds in chemical synthesis (Kariuki et al., 2022).

Properties

IUPAC Name

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-28-19-9-13(6-7-18(19)26)8-15(11-23)20(27)25-21-24-12-16(29-21)10-14-4-2-3-5-17(14)22/h2-9,12,26H,10H2,1H3,(H,24,25,27)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHXQNZZYOTVAO-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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